molecular formula C7H13NO3 B1267934 Ethyl morpholine-4-carboxylate CAS No. 6976-49-4

Ethyl morpholine-4-carboxylate

Cat. No.: B1267934
CAS No.: 6976-49-4
M. Wt: 159.18 g/mol
InChI Key: RTBBWCJKGBZVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl morpholine-4-carboxylate is an organic compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl morpholine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields ethyl 4-morpholinecarboxylate as the main product.

Another method involves the cyclization of 1,2-amino alcohols with ethyl chloroformate. This reaction can be catalyzed by transition metals and often requires specific reaction conditions to achieve high yields .

Industrial Production Methods

In industrial settings, ethyl 4-morpholinecarboxylate is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form morpholine-4-carboxylic acid.

    Reduction: It can be reduced to form morpholine.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with ethyl 4-morpholinecarboxylate under mild conditions.

Major Products Formed

    Oxidation: Morpholine-4-carboxylic acid.

    Reduction: Morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Ethyl morpholine-4-carboxylate can be compared with other morpholine derivatives such as:

    Morpholine-4-carboxylic acid: Similar in structure but lacks the ethyl ester group.

    4-Methylmorpholine: Contains a methyl group instead of an ethyl ester group.

    4-(2-Hydroxyethyl)morpholine: Contains a hydroxyethyl group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its ethyl ester group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

ethyl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBBWCJKGBZVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282140
Record name Ethyl 4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6976-49-4
Record name NSC24702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL MORPHOLINOCARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl morpholine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl morpholine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl morpholine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.